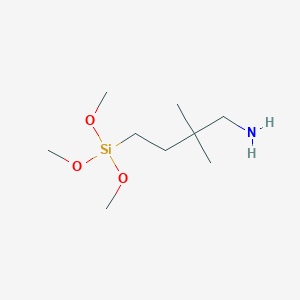

4-Amino-3,3-dimethylbutyltrimethoxysilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4-trimethoxysilylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO3Si/c1-9(2,8-10)6-7-14(11-3,12-4)13-5/h6-8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJDMKUPUUYDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC[Si](OC)(OC)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620408 | |

| Record name | 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157923-74-5 | |

| Record name | A 1637 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157923-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-3,3-dimethylbutyltrimethoxysilane: Properties, Synthesis, and Advanced Applications

CAS Number: 157923-74-5

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Amino-3,3-dimethylbutyltrimethoxysilane, a versatile organosilane with significant potential in materials science, nanotechnology, and biomedical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and practical applications, with a focus on its role as a surface modifying and coupling agent.

Introduction: A Molecular Bridge for Advanced Materials

This compound is a bifunctional organosilane characterized by a primary amine group and a hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a molecular bridge, forming stable covalent bonds with both inorganic substrates (such as glass, silica, and metal oxides) and organic polymers. The bulky 3,3-dimethylbutyl spacer provides steric hindrance that can influence the packing and reactivity of the silane on a surface. Its primary utility lies in its capacity to function as a coupling agent, enhancing adhesion, dispersion, and overall performance of composite materials, coatings, and adhesives.[1][2][3] In recent years, its application has expanded into the realm of biomedicine, particularly in the surface functionalization of nanoparticles for drug delivery and diagnostics.[1][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 157923-74-5 | [6] |

| Molecular Formula | C₉H₂₃NO₃Si | [6] |

| Molecular Weight | 221.37 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 222 °C | [2] |

| Density | 0.939 g/cm³ | [7] |

| Refractive Index | 1.4302 | [8] |

| Flash Point | 88 °C | [8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrosilylation of an appropriate amino-alkene with a hydridosilane, such as trimethoxysilane. This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the alkene, catalyzed by a transition metal complex, most commonly a platinum-based catalyst like Speier's or Karstedt's catalyst.[9][10][11]

Plausible Synthetic Pathway: Hydrosilylation

A likely precursor for the synthesis is N-allyl-2,2-dimethylpropan-1-amine. The reaction proceeds as follows:

Caption: Plausible synthetic route to this compound via hydrosilylation.

General Experimental Protocol for Hydrosilylation

This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, as both the catalyst and the hydridosilane can be sensitive to moisture and oxygen.

-

Reactant Charging: A reaction vessel is charged with N-allyl-2,2-dimethylpropan-1-amine and a suitable solvent (e.g., anhydrous toluene).

-

Catalyst Addition: A catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst) is added to the reaction mixture.

-

Hydrosilane Addition: Trimethoxysilane is added dropwise to the mixture at a controlled temperature to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the Si-H peak) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the catalyst may be removed by filtration through a solid adsorbent. The solvent is then removed under reduced pressure, and the product is purified by vacuum distillation.

Mechanism of Action: The Silane Coupling Effect

The efficacy of this compound as a coupling agent stems from the dual reactivity of its functional groups.

-

Hydrolysis: In the presence of water, the methoxy groups on the silicon atom hydrolyze to form reactive silanol groups (Si-OH). This step is often catalyzed by acid or base.

-

Condensation: The silanol groups can then condense with other silanol groups to form stable siloxane bonds (Si-O-Si), either creating a polysiloxane network or reacting with hydroxyl groups on the surface of inorganic substrates.

-

Interfacial Bonding: The primary amine group at the other end of the molecule is available to react or interact with organic polymers, forming a durable covalent or ionic bond at the organic-inorganic interface.

Caption: General mechanism of action for aminosilane coupling agents.

Advanced Application: Surface Functionalization of Nanoparticles for Drug Delivery

A significant application of this compound is in the surface modification of nanoparticles for biomedical purposes, such as targeted drug delivery. The amine-functionalized surface can be used to attach therapeutic agents, targeting ligands, or imaging agents.

Experimental Workflow: Functionalization of Mesoporous Silica Nanoparticles (MSNs) for Doxorubicin Delivery

This protocol outlines the surface modification of MSNs with this compound and subsequent loading with the anticancer drug doxorubicin.[1][2][4][12]

Caption: Workflow for the preparation of doxorubicin-loaded, aminosilane-functionalized MSNs.

Detailed Protocol

-

Dispersion of MSNs: Disperse dried MSNs in an anhydrous solvent such as toluene via sonication to achieve a homogeneous suspension.

-

Silanization: Add this compound to the MSN suspension. The amount of silane can be varied to control the grafting density. Reflux the mixture under a nitrogen atmosphere with continuous stirring for 12-24 hours.

-

Washing and Drying: After the reaction, cool the mixture to room temperature. Collect the functionalized MSNs by centrifugation and wash them thoroughly with toluene and ethanol to remove any unreacted silane. Dry the amine-functionalized MSNs under vacuum.

-

Doxorubicin Loading: Disperse the amine-functionalized MSNs in a solution of doxorubicin in a suitable buffer (e.g., phosphate-buffered saline, PBS). Stir the suspension for 24 hours at room temperature, protected from light. The loading is often facilitated by electrostatic interactions between the protonated amine groups on the MSNs and the doxorubicin molecules.

-

Final Washing: Centrifuge the suspension to collect the doxorubicin-loaded MSNs and wash with buffer to remove any unbound drug.

Characterization of Functionalized Surfaces

Confirming the successful surface modification is critical. Several analytical techniques are employed for this purpose:

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique to determine the elemental composition of the surface. The presence of nitrogen (from the amine group) and silicon peaks in the XPS spectrum of the modified substrate confirms the presence of the aminosilane.[3][8][13][14][15]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the chemical bonds present on the surface. Characteristic peaks for Si-O-Si, C-H, and N-H bonds can be observed after functionalization.[13][14]

-

Zeta Potential Measurement: The surface charge of the nanoparticles will change upon functionalization. Bare silica nanoparticles typically have a negative zeta potential at neutral pH, which will shift to a positive value after modification with an aminosilane.

-

Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of organic material (the silane) grafted onto the inorganic substrate by measuring the weight loss upon heating.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation.[6] Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical tool for researchers and scientists in various fields. Its ability to form robust links between different material types makes it an excellent choice for enhancing the performance of composites, coatings, and adhesives. Furthermore, its growing application in the surface modification of nanoparticles for biomedical applications, including drug delivery, highlights its potential to contribute to the development of advanced therapeutic and diagnostic platforms. A thorough understanding of its properties, synthesis, and reaction mechanisms is key to unlocking its full potential in innovative research and development.

References

-

Hakeem, A., et al. (2021). Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release. MDPI. Retrieved from [Link]

-

Maksimenko, O., et al. (2024). Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs. MDPI. Retrieved from [Link]

-

Maksimenko, O., et al. (2024). Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs. PubMed. Retrieved from [Link]

-

C-tin, A., et al. (2021). Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters. PMC. Retrieved from [Link]

-

Gross, T., et al. (n.d.). Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). ResearchGate. Retrieved from [Link]

-

Ognier, S., et al. (n.d.). XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer. ResearchGate. Retrieved from [Link]

-

Ognier, S., et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. Retrieved from [Link]

-

Zarrabi, A., et al. (2024). Amine-functionalized mesoporous silica nanoparticles decorated by silver nanoparticles for delivery of doxorubicin in breast and cervical cancer cells. PubMed. Retrieved from [Link]

-

Casula, G., et al. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. UniCA IRIS. Retrieved from [Link]

-

Bohrium. (2013). xps-and-afm-characterization-of-aminosilanes-with-different-numbers-of-bonding-sites-on-a-silicon-wafer. Ask this paper. Retrieved from [Link]

-

Sheldon, R. A. (n.d.). How to Immobilize Enzymes on Solid Supports. LinkedIn. Retrieved from [Link]

-

Mohamad, N. R., et al. (2022). Recent Advances in Enzyme Immobilisation Strategies: An Overview of Techniques and Composite Carriers. MDPI. Retrieved from [Link]

-

Contesini, F. J., et al. (2023). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PMC. Retrieved from [Link]

-

Biology Discussion. (n.d.). Immobilization of Enzymes: Methods and Applications. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Bottero, I., et al. (n.d.). Preparation of amino-functionalized silica in aqueous conditions. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

-

Jankowiak, M., et al. (n.d.). One-step synthesis of γ-Aminopropyltrimethoxysilane by hydrosilylation. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (n.d.). Synthesis of amino silicone resins by three-step method and characterization. ResearchGate. Retrieved from [Link]

-

Yokoi, T., et al. (n.d.). Synthesis of amino-functionalized MCM-41 via direct co-condensation and post-synthesis grafting methods using mono-, di- and tri-amino-organoalkoxysilanes. ResearchGate. Retrieved from [Link]

-

Wang, F., et al. (2019). The Interfacial Structure and Adhesion Mechanism of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and Epoxy Modified Silicone Tie-Coating to Epoxy Primer. MDPI. Retrieved from [Link]

-

Nakajima, Y., et al. (n.d.). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate. Retrieved from [Link]

-

An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Retrieved from [Link]

-

Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PMC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Amine-functionalized mesoporous silica nanoparticles decorated by silver nanoparticles for delivery of doxorubicin in breast and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C9H23NO3Si | CID 21939033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

4-Amino-3,3-dimethylbutyltrimethoxysilane chemical properties

An In-depth Technical Guide 4-Amino-3,3-dimethylbutyltrimethoxysilane: Chemical Properties and Application Principles

Introduction

This compound (CAS No. 157923-74-5) is a bifunctional organosilane characterized by a unique molecular architecture.[1] It possesses a primary amino group and a hydrolyzable trimethoxysilyl group, separated by a butyl chain featuring a sterically hindering gem-dimethyl group. This structure imparts a distinct set of chemical properties that make it a valuable molecule in materials science, particularly as a coupling agent and surface modifier.[2] This guide provides an in-depth exploration of its chemical properties, reaction mechanisms, and the scientific principles governing its application for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

The foundation of this silane's functionality lies in its fundamental properties. Its IUPAC name is 2,2-dimethyl-4-(trimethoxysilyl)butan-1-amine.[1][3] A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Source |

| CAS Number | 157923-74-5 | [1] |

| Molecular Formula | C₉H₂₃NO₃Si | [1][2] |

| Molecular Weight | 221.37 g/mol | [1][2] |

| Boiling Point | 222 °C (at 760 mmHg) | [2][4] |

| Flash Point | 88 °C | [4] |

| Density | 0.939 g/cm³ | [4] |

| Refractive Index | 1.4302 | [4] |

These properties are critical for practical handling, dictating storage conditions (typically 2-8°C, sealed and dry) and informing purification strategies such as distillation.[2]

Structural Diagram

The molecule's structure is central to its dual reactivity.

Caption: Molecular structure of this compound.

Core Reactivity: A Tale of Two Ends

The utility of this silane is derived from the distinct reactivity of its two functional ends: the trimethoxysilyl group and the primary amino group. This bifunctionality allows it to act as a molecular bridge between dissimilar materials.[2][5]

Hydrolysis and Condensation of the Trimethoxysilyl Group

The trimethoxysilyl moiety is susceptible to hydrolysis in the presence of water. This reaction is the crucial first step for bonding to inorganic substrates or for forming polysiloxane networks.

Mechanism:

-

Hydrolysis: The silicon-oxygen bonds of the methoxy groups are cleaved by water, producing highly reactive silanol (Si-OH) groups and liberating methanol as a byproduct.[6] The reaction can proceed stepwise, forming mono-, di-, and tri-silanols.

-

Condensation: The newly formed silanol groups are unstable and readily condense with other silanols (or with hydroxyl groups on a substrate surface) to form stable siloxane (Si-O-Si) bridges, releasing water in the process.[7]

The amino group on the molecule can act as an internal base catalyst, influencing the rate of hydrolysis and condensation.[8] The pH of the reaction medium is a critical parameter controlling the kinetics of these processes.[8]

Caption: General workflow for the hydrolysis and condensation of an organotrimethoxysilane.

Reactivity of the Primary Amino Group

The primary amine (–NH₂) at the opposite end of the alkyl chain is a versatile nucleophile. It can readily react with a wide range of organic functional groups, including:

-

Epoxides

-

Isocyanates

-

Carboxylic acids and their derivatives

-

Aldehydes and ketones (via reductive amination)

This reactivity allows the silane to form stable, covalent bonds with organic polymers such as epoxy resins, polyurethanes, and polyamides, effectively anchoring the silane to the polymer matrix.

Mechanism of Action as a Coupling Agent

The primary application of this compound is as a coupling agent to enhance adhesion between organic polymers and inorganic substrates (e.g., glass, metals, silica).[2]

Causality of Adhesion Promotion:

-

Inorganic Surface Bonding: The trimethoxysilyl group hydrolyzes to silanols at the inorganic interface. These silanols then form covalent Si-O-Substrate bonds with hydroxyl groups present on the surface of materials like glass or metal oxides.

-

Organic Matrix Bonding: The amino-functional tail extends away from the surface and into the organic polymer matrix. During curing or processing, the amino group reacts and integrates into the polymer backbone.

This creates a durable chemical bridge at the interface, dissipating stress, improving mechanical properties (like strength and toughness), and enhancing resistance to environmental factors like moisture.[5]

Caption: Mechanism of this compound as a molecular bridge.

Safety and Handling

From a toxicological and handling perspective, this silane requires careful management. It is classified as harmful if swallowed and causes skin and serious eye irritation or damage.[1][9] Some data also suggests it may cause an allergic skin reaction.[1]

Key Hazards & Precautions:

-

Corrosivity: The compound can cause serious eye damage and skin irritation.[1][9] Appropriate personal protective equipment (PPE), including chemical goggles, face shields, and impervious gloves (neoprene or nitrile rubber), is mandatory.[6][10]

-

Methanol Release: A significant, and sometimes overlooked, hazard is the release of methanol upon contact with water or moisture.[6][10] Methanol is toxic and can affect the central nervous system.[6] Therefore, work must be conducted in a well-ventilated area or fume hood.[10]

-

Incompatibilities: The material is incompatible with strong oxidizing agents, acids, alcohols, and water.[6][10] It should be stored in a tightly closed container in a dry, cool place.[2][11]

First Aid Measures:

-

Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[10][12]

-

Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[10][12]

-

Inhalation: Move the person to fresh air. Call a doctor if you feel unwell.[10]

-

Ingestion: Rinse mouth and get medical help.[12] Ingestion is particularly hazardous as the compound reacts with stomach acid to form methanol.[6]

Conclusion

This compound is a sophisticated chemical tool whose value is derived directly from its bifunctional nature. The hydrolytic reactivity of the silyl group provides a powerful mechanism for anchoring to inorganic surfaces, while the nucleophilic amino group enables covalent integration into a wide variety of polymer systems. Understanding these core chemical properties and reaction mechanisms is paramount for its effective and safe application in the development of advanced composites, adhesives, sealants, and coatings. The presence of the gem-dimethyl group provides steric bulk that may influence reaction kinetics compared to linear analogs, a factor that can be leveraged in formulation design.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Gelest. (2024). SIA0587.07 GHS US English US SDS. Retrieved from Amazon S3. [Link]

-

Gelest, Inc. (2015). 4-AMINO-3,3-DIMETHYLBUTYLMETHYLDIMETHOXYSILANE Safety Data Sheet. Retrieved from Gelest, Inc. [Link]

-

Co-Formula. (n.d.). Amino Functional Silane | Amino Silane Coupling Agent & Adhesion Promoter. Retrieved from Co-Formula. [Link]

-

ResearchGate. (n.d.). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH | Request PDF. Retrieved from ResearchGate. [Link]

-

PubMed. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. Retrieved from PubMed. [Link]

-

ResearchGate. (n.d.). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane | Request PDF. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Retrieved from ResearchGate. [Link]

Sources

- 1. This compound | C9H23NO3Si | CID 21939033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. Amino Functional Silane | Amino Silane Coupling Agent & Adhesion Promoter [cfmats.com]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 12. echemi.com [echemi.com]

4-Amino-3,3-dimethylbutyltrimethoxysilane molecular weight

An In-depth Technical Guide to 4-Amino-3,3-dimethylbutyltrimethoxysilane: Properties, Applications, and Protocols

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 157923-74-5), a bifunctional organosilane increasingly relevant in advanced materials and biomedical applications. With a molecular weight of 221.37 g/mol , this molecule uniquely combines a sterically hindered primary amine with a hydrolyzable trimethoxysilyl group, enabling its function as a robust coupling agent and surface modifier. This document, intended for researchers, chemists, and drug development professionals, elucidates the compound's fundamental properties, mechanism of action, synthesis, and analytical characterization. Furthermore, it details its field-proven applications, particularly in the surface functionalization of nanoparticles for drug delivery systems, and provides rigorous protocols for its safe handling and use.

Molecular Overview and Physicochemical Properties

This compound, also known by synonyms such as aminoneohexyltrimethoxysilane, is a versatile chemical intermediate.[1][2] Its structure is characterized by two key functional domains:

-

The Trimethoxysilyl Group: This is the inorganic-reactive terminus. The silicon-methoxy bonds are susceptible to hydrolysis, which forms reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surfaces of inorganic substrates like silica, glass, and metal oxides, forming stable covalent siloxane (Si-O-Substrate) bonds.[3]

-

The Aminoneohexyl Group: This is the organic-reactive terminus. The primary amine (-NH2) provides a nucleophilic site for covalent attachment to organic polymers, such as epoxies, urethanes, and acrylates, or for conjugation to biomolecules. The neohexyl structure, featuring a quaternary carbon (dimethyl substitution), provides steric hindrance that can enhance the thermal and hydrolytic stability of the subsequent linkage compared to simpler linear-chain aminosilanes.

These dual functionalities allow the molecule to act as a molecular bridge, covalently connecting dissimilar materials and thereby enhancing adhesion, dispersion, and overall composite performance.[4]

Key Physicochemical Data

The essential properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 221.37 g/mol | [1] |

| Molecular Formula | C₉H₂₃NO₃Si | [1] |

| CAS Number | 157923-74-5 | [1] |

| IUPAC Name | 2,2-dimethyl-4-trimethoxysilylbutan-1-amine | [1] |

| Appearance | Straw-colored liquid | [2] |

| Density | ~0.939 - 0.977 g/cm³ at 25°C | [2] |

| Boiling Point | ~222 - 230 °C at 760 mmHg | [2][3] |

| Flash Point | ~88 - 97 °C | [2][3] |

| Refractive Index | ~1.4302 | [2] |

Mechanism of Action: The Silane Coupling Effect

The efficacy of this compound as a coupling agent is a multi-step process that occurs at the interface between an inorganic substrate and an organic matrix. The causality behind this mechanism is critical for designing robust experimental protocols.

-

Hydrolysis: In the presence of water (often trace amounts on the substrate surface or in the solvent), the three methoxy groups (-OCH₃) hydrolyze to form silanol groups (-OH) and methanol as a byproduct. This reaction can be catalyzed by the amine group within the same molecule or by external acids or bases.

-

Condensation: The newly formed, highly reactive silanol groups condense with hydroxyl groups on the inorganic substrate's surface, forming stable, covalent siloxane (Si-O-Substrate) bonds. Some intermolecular condensation between silane molecules can also occur, forming a cross-linked polysiloxane network at the interface.

-

Interfacial Bonding: The organic-facing aminoneohexyl tail extends away from the substrate. The primary amine group is then free to react or physically interact (e.g., through hydrogen bonding or chain entanglement) with the organic polymer matrix during curing or formulation.

This creates a durable, covalent bridge across the interface, transferring stress efficiently from the flexible organic phase to the rigid inorganic phase and preventing delamination due to environmental factors like moisture.

Representative Synthesis

While this compound is commercially available, understanding its synthesis is valuable for specialized applications. The most common industrial route for creating such molecules is through the hydrosilylation of an unsaturated amine with a hydridosilane, catalyzed by a platinum complex.[5]

A plausible, though generalized, synthesis pathway involves:

-

Preparation of the Amine Precursor: Synthesis of N-allyl-3,3-dimethylbutan-1-amine.

-

Hydrosilylation Reaction: Reaction of the amine precursor with trimethoxysilane (H-Si(OCH₃)₃) in the presence of a catalyst like Karstedt's or Speier's catalyst. The silicon hydride adds across the allyl group's double bond to form the final product.

This method ensures the formation of a stable carbon-silicon bond. The reaction must be conducted under inert conditions to prevent premature hydrolysis of the trimethoxysilane.

Quality Control & Analytical Characterization

As a Senior Application Scientist, I emphasize that rigorous quality control is non-negotiable. The identity and purity of this compound must be validated before use in sensitive applications like drug development.

Self-Validating Protocol: Analytical Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is the most direct way to confirm the structure. Key expected signals include:

-

A singlet around 0.9-1.0 ppm corresponding to the six protons of the two geminal methyl groups (-C(CH₃)₂-).

-

A singlet around 3.5-3.6 ppm for the nine protons of the three methoxy groups (-Si(OCH₃)₃).

-

Multiplets for the four methylene protons (-CH₂-CH₂- and -CH₂-NH₂) in the butyl chain.

-

A broad singlet for the amine protons (-NH₂), which may shift depending on concentration and solvent.

-

-

¹³C NMR: Should show distinct peaks for each carbon environment, including the quaternary carbon, the two methyl carbons, the three methylene carbons, and the methoxy carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

This technique confirms the presence of key functional groups. Look for characteristic absorption bands:

-

N-H stretching: A pair of medium peaks around 3300-3400 cm⁻¹ for the primary amine.

-

C-H stretching: Strong peaks just below 3000 cm⁻¹.

-

Si-O-C stretching: A very strong, broad band around 1080-1100 cm⁻¹.

-

N-H bending (scissoring): A medium band around 1600 cm⁻¹.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC can assess the purity of the material, while MS will confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 221, along with a predictable fragmentation pattern.

-

Applications in Drug Development & Nanotechnology

While traditionally used in industrial composites, the unique properties of this aminosilane make it highly suitable for biomedical applications, particularly for the surface modification of nanoparticles used as drug delivery vehicles.[6]

The amine terminus serves as a versatile anchor point for bioconjugation. After covalently attaching the silane to a nanoparticle surface (e.g., silica (SiO₂) or iron oxide (Fe₃O₄) nanoparticles), the exposed primary amine can be used to:

-

Attach Targeting Ligands: Conjugate antibodies, peptides, or aptamers to direct the nanoparticle to specific cells or tissues, increasing therapeutic efficacy and reducing off-target effects.

-

Improve Biocompatibility: Link polyethylene glycol (PEG) chains ("PEGylation") to the surface to create a "stealth" coating that helps the nanoparticles evade the immune system and prolongs their circulation time in the bloodstream.

-

Load Drugs: Covalently attach drug molecules that contain a suitable functional group (e.g., a carboxylic acid, forming an amide bond).

The workflow for such a surface modification is a self-validating system where each step can be analytically confirmed.

Safety, Handling, and Storage Protocols

This compound is a hazardous chemical and must be handled with appropriate precautions. Its GHS classification indicates significant risks.[1]

GHS Hazard Summary

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | GHS05 (Corrosion) |

Data aggregated from multiple sources.[1][7]

Trustworthiness in Handling: A self-validating safety protocol involves assuming the highest level of risk indicated and using engineering controls and personal protective equipment (PPE) accordingly.

Mandatory Handling and Storage Protocol

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors. An emergency eyewash station and safety shower must be immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use nitrile or neoprene gloves. Do not use latex.

-

Skin and Body Protection: Wear a chemically resistant lab coat, long pants, and closed-toe shoes.

-

-

Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area. Keep away from moisture, acids, alcohols, and oxidizing agents, as it reacts with water to liberate flammable and toxic methanol.

-

Spill & Disposal: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile molecule whose utility extends from industrial materials to the cutting edge of nanomedicine. Its bifunctional nature, enhanced by the stability of its neohexyl backbone, provides a reliable platform for creating robust organic-inorganic interfaces. For researchers in drug development, this silane offers a validated method for functionalizing nanoparticle carriers, enabling the attachment of targeting moieties and therapeutic payloads. Adherence to rigorous analytical validation and strict safety protocols, as outlined in this guide, is paramount to harnessing its full potential responsibly and effectively.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21939033, this compound. Retrieved from [Link]

- Google Patents. (2001). US6197912B1 - Silane endcapped moisture curable compositions.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). The Use Range of the Amino Silane Coupling Agent. Retrieved from [Link]

-

Serrano, M., et al. (2015). Effect of Surface Modification of Colloidal Silica Nanoparticles on the Rigid Amorphous Fraction and Mechanical Properties of Amorphous Polyamide Nanocomposites. UPCommons. Retrieved from [Link]

Sources

- 1. This compound | C9H23NO3Si | CID 21939033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. This compound [myskinrecipes.com]

- 4. PubChemLite - this compound (C9H23NO3Si) [pubchemlite.lcsb.uni.lu]

- 5. US6197912B1 - Silane endcapped moisture curable compositions - Google Patents [patents.google.com]

- 6. This compound | 157923-74-5 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-3,3-dimethylbutyltrimethoxysilane

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for 4-amino-3,3-dimethylbutyltrimethoxysilane, a valuable organosilane with applications in surface modification and as a coupling agent. The proposed pathway is a multi-step synthesis commencing with the Grignard reaction of vinylmagnesium bromide with 2,2-dimethylpropanal to yield the key intermediate, 3,3-dimethyl-1-buten-4-ol. Subsequent functional group transformations, including conversion to an azide, reduction to a primary amine, and Boc protection, afford a suitable precursor for the pivotal hydrosilylation reaction with trimethoxysilane. The guide details the rationale behind the choice of reagents and reaction conditions for each step, including the use of Karstedt's catalyst for the hydrosilylation. Finally, the deprotection of the aminosilane is discussed to yield the target compound. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing detailed experimental protocols and a thorough discussion of the underlying chemical principles.

Introduction

Organosilanes are a class of compounds characterized by a silicon-carbon bond and are widely utilized in a variety of scientific and industrial applications. Their ability to form stable bonds with both organic and inorganic materials makes them invaluable as coupling agents, adhesion promoters, and surface modifiers. This compound, with its primary amino group and hydrolyzable methoxysilyl moiety, is a particularly interesting target molecule for applications requiring the functionalization of surfaces with primary amines. The sterically hindered neopentyl-like backbone can impart unique properties to the modified surfaces.

This guide outlines a logical and experimentally viable synthetic strategy for the preparation of this compound. The chosen route emphasizes the use of well-established and reliable chemical transformations, while also addressing the challenges associated with the sterically demanding nature of the target molecule.

Overall Synthetic Strategy

The synthesis of this compound is designed as a six-step sequence. The core of the strategy involves the late-stage introduction of the trimethoxysilyl group via a platinum-catalyzed hydrosilylation reaction. This approach necessitates the synthesis of a suitable alkene precursor bearing a protected primary amine. The overall synthetic pathway is depicted below.

Figure 1: Proposed synthetic route for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3,3-Dimethyl-1-buten-4-ol

The synthesis commences with the formation of the carbon skeleton through a Grignard reaction. The nucleophilic addition of vinylmagnesium bromide to the sterically hindered aldehyde, 2,2-dimethylpropanal (pivalaldehyde), provides the desired allylic alcohol.

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of vinyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,2-dimethylpropanal (1.0 eq) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 3,3-dimethyl-1-buten-4-ol as a colorless liquid.

Causality: The use of THF as a solvent is crucial for the formation and stability of the vinylmagnesium bromide. The slow addition of the aldehyde at low temperature helps to control the exothermicity of the reaction and minimize side products. A saturated ammonium chloride solution is used for the workup to provide a mildly acidic quench that protonates the alkoxide without causing acid-catalyzed side reactions of the allylic alcohol.

Step 2: Synthesis of 3,3-Dimethyl-4-azido-1-butene

The hydroxyl group of the allylic alcohol is converted to an azide, which serves as a precursor to the primary amine. The use of diphenyl phosphorazidate (DPPA) provides a reliable method for this transformation.

Protocol:

-

To a solution of 3,3-dimethyl-1-buten-4-ol (1.0 eq) in anhydrous toluene in a round-bottom flask, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) at room temperature under an inert atmosphere.

-

Add diphenyl phosphorazidate (DPPA) (1.2 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3,3-dimethyl-4-azido-1-butene.

Causality: DBU is a non-nucleophilic strong base that facilitates the deprotonation of the alcohol, activating it for reaction with DPPA. DPPA serves as a safe and effective source of the azide nucleophile. The reaction is heated to ensure a reasonable reaction rate for this S_N2-type displacement.

Step 3: Synthesis of 4-Amino-3,3-dimethyl-1-butene

The azide is reduced to the corresponding primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Protocol:

-

To a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether in a three-necked round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.

-

Slowly add a solution of 3,3-dimethyl-4-azido-1-butene (1.0 eq) in anhydrous diethyl ether via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting white suspension vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.

-

Dry the filtrate over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure to obtain 4-amino-3,3-dimethyl-1-butene. This product is often used in the next step without further purification due to its volatility.

Causality: LiAlH₄ is a potent hydride donor capable of reducing the azide functional group to a primary amine. The F

A Senior Application Scientist's Guide to the Safe Handling of 4-Amino-3,3-dimethylbutyltrimethoxysilane

This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 4-Amino-3,3-dimethylbutyltrimethoxysilane (CAS No. 157923-74-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer mechanistic insights and practical, field-proven protocols. The primary goal is to foster a comprehensive understanding of the compound's reactivity and associated hazards to ensure the highest standards of laboratory safety.

Introduction: Understanding the Compound

This compound is an organofunctional silane, specifically an aminosilane. These molecules are bifunctional, containing an amine group and hydrolyzable methoxysilyl groups. This unique structure allows it to act as a molecular bridge between inorganic substrates (like glass, metals, or silica) and organic polymers, making it a valuable coupling agent in adhesives, sealants, coatings, and composites.[1] Its utility in surface modification also makes it relevant in various research and development settings.[1] However, the very reactivity that makes this compound useful also dictates the need for stringent safety protocols.[2]

Section 1: Compound Identification and Physicochemical Properties

A clear understanding of a chemical's physical properties is the foundation of its safe use. The following table summarizes key identifiers and characteristics for this compound.

| Property | Value | Source |

| CAS Number | 157923-74-5 | [3][4][5] |

| EC Number | 605-117-6 | [3][4] |

| Molecular Formula | C₉H₂₃NO₃Si | [1][4][6] |

| Molecular Weight | 221.37 g/mol | [1][4][6] |

| Appearance | Transparent Liquid | [3] |

| Boiling Point | ~222 °C | [1][6] |

| Flash Point | ~87.8 °C | [6] |

| Synonyms | 2,2-dimethyl-4-(trimethoxysilyl)butan-1-amine | [4] |

Section 2: Hazard Identification and Mechanistic Insights

This compound presents multiple hazards, which are formally classified under the Globally Harmonized System (GHS). It is crucial to understand not just what the hazards are, but why they occur.

GHS Hazard Classification

The compound is classified with significant hazards that demand careful management.[3][4]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | Danger | H315: Causes skin irritation |

| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | Danger | H317: May cause an allergic skin reaction |

Aggregated GHS information from multiple sources indicates a high degree of certainty for these classifications.[4]

The Causality Behind the Hazards

-

Hydrolytic Instability: The core of this compound's reactivity lies in its trimethoxysilane group. These groups are highly susceptible to hydrolysis upon contact with moisture, even atmospheric humidity.[2][7] This reaction produces two significant byproducts:

-

Silanols: These reactive species can self-condense or bond to surfaces, which is key to its function as a coupling agent.

-

Methanol: For every mole of the silane that fully hydrolyzes, three moles of methanol are liberated.[8] This is a critical safety concern, as methanol is toxic and can affect the central nervous system, leading to headaches, impaired vision, and other chronic effects with repeated exposure.[8][9] Ingestion is particularly dangerous as the acidic environment of the stomach rapidly facilitates this hydrolysis.[8]

-

-

Amine Functionality: The primary amine group imparts a basic character to the molecule, contributing to its irritant properties, particularly towards skin and mucous membranes. This functionality is also responsible for its potential to act as a skin sensitizer, where repeated contact can lead to an allergic reaction.[3]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, prioritizing engineering controls and supplementing them with appropriate PPE.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area.[7][10] A certified chemical fume hood is the standard and required engineering control to prevent the inhalation of vapors.[8]

-

Safety Equipment: An emergency eye wash fountain and safety shower must be immediately accessible in any area where this chemical is handled.[8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not optional and must be based on the task being performed. Inadequate protection can lead to serious injury.

-

Eye and Face Protection: Due to the classification of "Causes serious eye damage" (H318), standard safety glasses are insufficient. Chemical safety goggles are mandatory. [3][7][8] A face shield should be worn in conjunction with goggles when there is a risk of splashing. Contact lenses should not be worn.[8]

-

Hand Protection: Use chemically resistant gloves, such as neoprene or nitrile rubber.[8] Always inspect gloves for tears or pinholes before use. It is critical to understand that no glove material offers indefinite protection; consult the glove manufacturer's data for breakthrough times.

-

Skin Protection: A standard laboratory coat should be worn and buttoned. For larger quantities or tasks with a high splash potential, impervious clothing may be necessary.[3][8]

-

Respiratory Protection: When engineering controls are insufficient or during emergency situations (e.g., a large spill), respiratory protection is required. A NIOSH-certified respirator with a combination organic vapor and amine gas cartridge is recommended.[8]

Visualization: PPE Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate level of PPE.

Caption: PPE selection decision tree for handling the silane.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is the most effective way to prevent accidents and exposure.

Experimental Protocol: Safe Handling and Transfer

-

Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned. Review this guide and the manufacturer's SDS.

-

Inert Atmosphere Operations: For applications sensitive to hydrolysis, it is best practice to handle the material under an inert atmosphere (e.g., nitrogen or argon).[2][11] Use a syringe to withdraw the required amount from a septum-sealed bottle.[11]

-

General Transfer: For less sensitive applications, open the container only within a fume hood. Minimize the time the container is open to the atmosphere.

-

Dispensing: Dispense the liquid slowly and carefully to avoid splashing. Use grounding and bonding for large-scale transfers to prevent static discharge.[8]

-

Post-Handling: Tightly reseal the container immediately after use.[7][12] Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.[7][8]

Storage Requirements

Improper storage can lead to product degradation and the creation of hazardous conditions.

-

Container: Store in the original, tightly sealed container.[10][12]

-

Environment: The storage area must be cool, dry, dark, and well-ventilated.[7][11] Recommended storage temperatures are often refrigerated (2-8°C) to maintain stability.[1][11]

-

Incompatibilities: Store separately from incompatible materials such as strong acids, alcohols, oxidizing agents, peroxides, and, most importantly, water and moisture.[8][9]

Section 5: Emergency Procedures

Preparedness is key to mitigating the harm from an unexpected event.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention. [3] |

| Skin Contact | Take off contaminated clothing immediately. Wash affected area with plenty of soap and water.[8][9] If skin irritation or a rash occurs, seek medical attention.[3] Wash contaminated clothing before reuse.[8] |

| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing.[3][8] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. Inform the physician that the product reacts with water to form methanol.[8] |

Spill Response Protocol

A coordinated response is required to safely manage a spill.

Caption: Step-by-step workflow for responding to a chemical spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[8][9]

-

Unsuitable Media: Do not use a straight stream of water, as it can spread the material.[8]

-

Specific Hazards: Irritating fumes and organic acid vapors may be generated during a fire.[8][9] Firefighters must wear full protective equipment, including a self-contained breathing apparatus (SCBA).

Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

-

Procedure: Dispose of unused material and contaminated items in a designated hazardous waste container.[3][8] All disposal practices must comply with federal, state, and local environmental regulations.

-

Prohibition: Do not dispose of this chemical into the sewer system or allow it to enter public waters.[8]

Conclusion

This compound is a versatile and valuable chemical for material science and research. However, its potential for causing serious eye damage, skin irritation, and sensitization, combined with its hydrolytic instability and subsequent release of toxic methanol, classifies it as a hazardous substance. A thorough understanding of these risks, coupled with strict adherence to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, is essential for its safe and effective use.

References

-

Characterization of cellular uptake and toxicity of aminosilane-coated iron oxide nanoparticles with different charges in central nervous system-relevant cell culture models. PubMed.[Link]

-

4-AMINO-3,3-DIMETHYLBUTYLMETHYLDIMETHOXYSILANE - Safety Data Sheet. Gelest, Inc.[Link]

-

This compound | C9H23NO3Si | CID 21939033. PubChem.[Link]

-

This compound - Safety Data Sheet. Amazon S3.[Link]

-

Aminosilane Complex | Multi-Functional Adhesion Promoter. Xiameter.[Link]

-

Any advice transferring & storing of organosilane coupling agent? ResearchGate.[Link]

-

This compound. MySkinRecipes.[Link]

-

Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Silane Coupling Agent Storage & Handling Guide. Power Chemical Corporation.[Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C9H23NO3Si | CID 21939033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 157923-74-5 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

- 8. gelest.com [gelest.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. dakenchem.com [dakenchem.com]

- 11. researchgate.net [researchgate.net]

- 12. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

The Unseen Architect: An In-depth Technical Guide to the Mechanism of Action of 4-Amino-3,3-dimethylbutyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of materials science and bioconjugation, the interface between organic and inorganic materials dictates the performance and longevity of a composite system. At this critical juncture, silane coupling agents serve as the molecular architects, forging robust connections where none would naturally exist. Among these, 4-Amino-3,3-dimethylbutyltrimethoxysilane, a sterically hindered aminosilane, presents a unique profile of reactivity and stability. This technical guide delves into the core mechanism of action of this versatile molecule, providing a foundational understanding for researchers and developers seeking to harness its full potential in advanced applications.

I. The Bifunctional Nature: A Bridge Between Two Worlds

At its core, the efficacy of this compound lies in its bifunctional chemical structure. This structure consists of two key components: a hydrolyzable trimethoxysilyl group and a non-hydrolyzable aminobutyl group, distinguished by a sterically significant 3,3-dimethylbutyl moiety.[1][2] This dual-ended nature allows it to act as a molecular bridge, covalently bonding to both inorganic and organic materials.[3][4]

The IUPAC name for this compound is 2,2-dimethyl-4-trimethoxysilylbutan-1-amine.[1] Its chemical structure is as follows:

The trimethoxysilyl end is reactive towards inorganic substrates that possess hydroxyl groups, such as glass, silica, and metal oxides.[3] The amino group, on the other hand, provides a reactive site for interaction and covalent bonding with a wide array of organic polymers, including epoxies, urethanes, and acrylics.[5]

II. The Mechanism of Action: A Two-Step Interfacial Reaction

The process by which this compound modifies a surface and promotes adhesion is a sophisticated two-step mechanism involving hydrolysis and condensation.

A. Step 1: Hydrolysis of the Methoxysilane Groups

The initial and critical step in the mechanism is the hydrolysis of the trimethoxysilyl group in the presence of water. The three methoxy groups (-OCH3) are hydrolyzed to form reactive silanol groups (-OH). This reaction is often catalyzed by acid or base.[6] The presence of the amino group in the molecule can itself act as a catalyst for this process.[7]

The overall hydrolysis reaction can be represented as:

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Where 'R' represents the 4-amino-3,3-dimethylbutyl group.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the concentration of water and silane.[6] The steric bulk of the 3,3-dimethylbutyl group is expected to influence the kinetics of this step. While direct kinetic data for this specific molecule is not abundant in the literature, studies on other sterically hindered silanes suggest that increased bulk around the silicon atom can slow down the hydrolysis rate compared to less hindered analogues like 3-aminopropyltrimethoxysilane (APTMS).[6][8] This can be advantageous in providing a more controlled reaction and a longer working life for silane solutions.

B. Step 2: Condensation and Covalent Bond Formation

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo two primary condensation reactions:

-

Intermolecular Condensation: The silanol groups can condense with each other to form stable siloxane (Si-O-Si) bonds, leading to the formation of an oligomeric or polymeric silane layer on the substrate surface.

-

Surface Condensation: More importantly for adhesion promotion, the silanol groups condense with the hydroxyl groups present on the surface of the inorganic substrate (e.g., Si-OH on a silica surface). This reaction forms strong, durable covalent Si-O-Substrate bonds and releases a molecule of water.[7]

The steric hindrance of the 3,3-dimethylbutyl group can play a significant role in the architecture of the resulting silane film. The bulky nature of this group may prevent dense packing of the silane molecules on the surface, potentially leading to a more disordered or "brush-like" structure compared to linear aminosilanes.[9] This altered film morphology can influence the availability and reactivity of the amino groups for subsequent interactions with the organic matrix.

III. The Role of the Amino Group: Engaging the Organic Matrix

Once the silane is anchored to the inorganic substrate, the amino group extends away from the surface, ready to interact with an organic polymer. The primary amine (-NH2) of this compound can participate in a variety of reactions with different polymer systems, including:

-

Epoxy Resins: The amine group can act as a curing agent, opening the epoxide ring and forming a covalent bond.

-

Polyurethanes: The amine can react with isocyanate groups to form urea linkages.

-

Acrylics and Polyesters: The amino group can form ionic bonds or participate in other chemical reactions with functionalities on the polymer backbone.[10]

-

Thermoplastics: In mineral-filled thermoplastics, the amino group can improve the wetting and dispersion of the filler within the polymer matrix.[11]

The effectiveness of these interactions is crucial for the overall improvement in adhesion and mechanical properties of the final composite material.

IV. Experimental Protocols and Characterization

To achieve optimal surface modification and validate the mechanism of action, a systematic experimental approach is essential.

A. Generalized Protocol for Surface Treatment

The following protocol provides a general framework for the application of this compound. Optimization of concentrations, reaction times, and curing conditions is recommended for specific substrates and applications.

-

Substrate Preparation: Thoroughly clean the inorganic substrate to remove any organic contaminants and to ensure the presence of surface hydroxyl groups. Common methods include washing with detergents, sonicating in solvents, and plasma or piranha etching for silicon-based substrates.[12]

-

Silane Solution Preparation: Prepare a dilute solution of this compound (typically 1-5% by volume) in an appropriate solvent. Anhydrous solvents like toluene or ethanol are commonly used to control the hydrolysis reaction.[7] For aqueous solutions, pre-hydrolysis of the silane by stirring in water for a defined period may be necessary.

-

Silanization: Immerse the cleaned substrate in the silane solution for a specific duration (e.g., 30 seconds to several hours).[7] Alternatively, the silane can be applied by wiping, spraying, or vapor phase deposition.[9]

-

Rinsing: Rinse the treated substrate with the same solvent to remove any excess, unreacted silane.

-

Curing: Cure the treated substrate at an elevated temperature (e.g., 100-120°C) to promote the condensation reactions and the formation of a stable siloxane network.[13]

B. Key Characterization Techniques

Several surface-sensitive analytical techniques are employed to characterize the resulting silane layer and confirm the proposed mechanism:

| Technique | Information Provided |

| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the surface. Successful silanization is confirmed by the presence of nitrogen (from the amino group) and silicon signals. High-resolution scans of the N 1s and Si 2p peaks can elucidate the chemical bonding environment.[14][15][16] |

| Atomic Force Microscopy (AFM) | Visualizes the surface topography at the nanoscale. It can reveal the morphology of the silane layer, such as the formation of a monolayer or multi-layered islands, and provide information on surface roughness.[15][17][18] |

| Contact Angle Goniometry | Measures the wettability of the surface. A change in the water contact angle after silanization indicates a modification of the surface energy, which is consistent with the formation of the silane layer. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to identify the chemical bonds present on the surface. The formation of Si-O-Si and Si-O-Substrate bonds can be monitored, as well as the presence of the organic functional groups of the silane. |

V. Conclusion: A Versatile Tool for Interfacial Engineering

The mechanism of action of this compound is a well-orchestrated sequence of hydrolysis and condensation reactions that culminates in the formation of a robust and stable interface between dissimilar materials. The unique steric hindrance provided by the 3,3-dimethylbutyl group likely influences the reaction kinetics and the final architecture of the silane layer, offering potential advantages in terms of solution stability and controlled surface functionalization. By understanding the fundamental principles governing its behavior, researchers and developers can effectively leverage this powerful coupling agent to engineer advanced materials with enhanced adhesion, durability, and performance.

VI. References

-

Synchrotron-Radiation XPS Analysis of Ultra-thin Silane Films: Specifying the Organic Silicon. (URL not available)

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers (Basel). (URL: [Link])

-

AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. (URL: [Link])

-

Aminosilanes and hyperbranched polymers for adhesion tailoring between metallic oxides and polyethylene. EPFL Graph Search. (URL: [Link])

-

How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir. (URL: [Link])

-

This compound. PubChem. (URL: [Link])

-

Kinetics and Computational Studies of an Aminosilane Reaction With a Silsesquioxane Silanol. The Journal of Physical Chemistry B. (URL: [Link])

-

Enhanced reaction kinetics of sterically hindered amines in semi-aqueous N-methyl-2-pyrrolidone for CO2 capture. (URL not available)

-

How to prevent the loss of surface functionality derived from aminosilanes. Langmuir. (URL: [Link])

-

Alkyl Silane. ZMsilane. (URL: [Link])

-

The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. Polymers (Basel). (URL: [Link])

-

Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. International Journal of Molecular Sciences. (URL: [Link])

-

XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer. (URL not available)

-

Influence of thickness of alkyl-silane coupling agent coating on separation of small DNA fragments in capillary gel electrophoresis. IOP Conference Series: Materials Science and Engineering. (URL: [Link])

-

This compound (C9H23NO3Si). PubChemLite. (URL: [Link])

-

How to prevent the loss of surface functionality derived from aminosilanes. (URL not available)

-

How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. (URL not available)

-

Kinetic H2S/CO2 selectivity in an exceptionally sterically hindered amine membrane. Journal of Materials Chemistry A. (URL: [Link])

-

This compound. MySkinRecipes. (URL: [Link])

-

Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces. Semantic Scholar. (URL: [Link])

-

Surface Modification of Glass Slides with Aminosilanes for Microarray Use. Methods in Molecular Biology. (URL: [Link])

-

Improving the adhesion strength of polymers: effect of surface treatments. (URL not available)

-

Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers. Polymers (Basel). (URL: [Link])

-

The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (URL not available)

-

The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (URL not available)

-

Hydrolysis and condensation of silanes in aqueous solutions. (URL not available)

-

Effect of silane coupling agent adsorbate structure on adhesion performance with a polymeric matrix. (URL not available)

-

Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. (URL not available)

-

Silane Coupling Agents. theNanoHoldings. (URL: [Link])

-

AFM/XPS Analysis of the Growth and Architecture of Oriented Molecular Monolayer by Spin Cast Process and Its Cross-Linking Induced by Hyperthermal Hydrogen. Nanomaterials (Basel). (URL: [Link])

-

Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (URL not available)

-

A combined atomic force microscopy (AFM)/X-ray photoelectron spectroscopy (XPS) study of organosilane molecules adsorbed on the aluminium alloy L157-T6. Journal of Materials Chemistry. (URL: [Link])

-

Study on the mechanism and kinetics of amine with steric hindrance absorbing CO2 in non-aqueous/aqueous solution. (URL not available)

-

Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. International Journal of Molecular Sciences. (URL: [Link])

Sources

- 1. This compound | C9H23NO3Si | CID 21939033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H23NO3Si) [pubchemlite.lcsb.uni.lu]

- 3. Kinetics and computational studies of an aminosilane reaction with a silsesquioxane silanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How to prevent the loss of surface functionality derived from aminosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces. | Semantic Scholar [semanticscholar.org]

- 11. Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. researchgate.net [researchgate.net]

- 17. surfacesciencewestern.com [surfacesciencewestern.com]

- 18. A combined atomic force microscopy (AFM)/X-ray photoelectron spectroscopy (XPS) study of organosilane molecules adsorbed on the aluminium alloy L157-T6 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

4-Amino-3,3-dimethylbutyltrimethoxysilane hydrolysis and condensation mechanism

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of 4-Amino-3,3-dimethylbutyltrimethoxysilane

Introduction: The Molecular Architecture and Significance

This compound is an organofunctional alkoxysilane characterized by a unique molecular structure designed for robust surface modification and coupling applications.[1] Its architecture consists of three key components: a terminal primary amino group (-NH₂) that provides a reactive site for further chemical modification; a bulky 3,3-dimethylbutyl aliphatic chain that introduces steric hindrance and a defined spacing from the substrate; and a trimethoxysilyl head group (-Si(OCH₃)₃) which is hydrolyzable and enables covalent bonding to inorganic surfaces.[2] This combination makes it a valuable coupling agent in adhesives, sealants, and composites, where it enhances adhesion and compatibility between organic polymers and inorganic substrates like glass, metals, and silica.[1] A thorough understanding of its hydrolysis and condensation mechanism is paramount for researchers and drug development professionals aiming to create stable, functionalized surfaces for a variety of applications, from nanoparticle synthesis to bioconjugation platforms.[3][4]

The Core Reaction Pathway: A Two-Stage Transformation

The conversion of individual this compound molecules into a stable, cross-linked polysiloxane network on a substrate is a sophisticated process that occurs in two primary, often simultaneous, stages: hydrolysis and condensation.[5]

Stage 1: Hydrolysis - The Activation of the Silane

The initial and rate-determining step in the mechanism is the hydrolysis of the three methoxy groups (-OCH₃) attached to the silicon atom. In a series of nucleophilic substitution reactions, these alkoxy groups are sequentially replaced by hydroxyl groups (-OH) upon reaction with water, yielding reactive silanol intermediates and methanol as a byproduct.[5][6][7]

The stepwise hydrolysis proceeds as follows:

-

Step 1: R-Si(OCH₃)₃ + H₂O → R-Si(OCH₃)₂(OH) + CH₃OH

-

Step 2: R-Si(OCH₃)₂(OH) + H₂O → R-Si(OCH₃)(OH)₂ + CH₃OH

-

Step 3: R-Si(OCH₃)(OH)₂ + H₂O → R-Si(OH)₃ + CH₃OH (Where R = -CH₂CH₂C(CH₃)₂CH₂NH₂)

Causality and Catalysis:

This reaction is subject to catalysis by both acids and bases.[8][9] For aminosilanes like this compound, the reaction exhibits a crucial feature: autocatalysis . The terminal amino group acts as an internal base catalyst.[10][11][12] Upon contact with water, the amine functionality protonates (-NH₂ + H₂O ⇌ -NH₃⁺ + OH⁻), increasing the local concentration of hydroxide ions (OH⁻).[13] These hydroxide ions then act as potent nucleophiles, attacking the electrophilic silicon atom and accelerating the displacement of the methoxy groups, making aminosilanes highly reactive in aqueous environments even without external catalysts.[10][13]

Stage 2: Condensation - Building the Siloxane Network

Following hydrolysis, the highly reactive silanol groups undergo condensation to form thermodynamically stable siloxane (Si-O-Si) bonds, which constitute the backbone of the final inorganic polymer network.[10] This stage involves two critical reaction pathways:

-

Intermolecular Condensation: Hydrolyzed silanol groups react with other silanol groups on adjacent molecules. This process initially forms dimers and oligomers in solution, which then grow into a larger, cross-linked polysiloxane network.[5] This is the primary mechanism for film formation and bulk polymerization.

-